N-(3-fluorophenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide
Description
N-(3-fluorophenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide is a heterocyclic compound featuring a pyrido[2,3-e][1,2,4]thiadiazine dioxide core substituted with two 3-fluorophenyl groups and an acetamide moiety. The 1,1-dioxido (sulfone) group enhances electronic stability, while fluorine atoms on the phenyl rings likely improve lipophilicity and binding interactions. This compound belongs to a broader class of sulfonamide- and acetamide-containing heterocycles, which are often explored for pharmacological applications due to their structural diversity and metabolic stability .
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-[4-(3-fluorophenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N4O3S/c21-14-4-1-6-16(10-14)24-19(27)12-25-13-26(17-7-2-5-15(22)11-17)20-18(30(25,28)29)8-3-9-23-20/h1-11H,12-13H2,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEYDZDKLRJSPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N(S(=O)(=O)C2=C(N1C3=CC(=CC=C3)F)N=CC=C2)CC(=O)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluorophenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, structural characteristics, and biological activities as reported in various studies.
Chemical Structure and Properties
The compound has the following molecular formula: with a molecular weight of approximately 426.5 g/mol. Its structure incorporates a pyrido-thiadiazine framework known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H19FN4O3S |
| Molecular Weight | 426.5 g/mol |
| CAS Number | 1251545-97-7 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The synthetic route often includes the formation of key intermediates through nucleophilic substitutions and cyclization reactions under controlled conditions.
Anticancer Activity
Several studies have reported the anticancer properties of compounds related to the pyrido-thiadiazine family. For instance:
- Study on Human Cancer Cell Lines : Compounds similar to this compound were evaluated against human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). Results indicated moderate to significant cytotoxic effects against these cell lines .
The proposed mechanism of action for these compounds often involves:
- Inhibition of Cell Proliferation : By interfering with specific signaling pathways that regulate cell growth and division.
- Induction of Apoptosis : Triggering programmed cell death in malignant cells.
Case Studies
- Antitumor Activity : A case study published in Molecules highlighted that derivatives of pyrido-thiadiazines exhibited notable antitumor activity by inducing necrosis in cancer cells while maintaining low toxicity levels towards normal cells .
- Pharmacological Profiling : Another study focused on the pharmacological profiling of related compounds demonstrated their potential as dual-action agents against both bacterial infections and cancer .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural Features and Substituents
Key Observations:
Core Heterocycles: The target compound’s pyrido-thiadiazine dioxide core is distinct from benzothieno-triazolo-pyrimidin () or thieno-pyrimidin () systems. Its sulfone group differentiates it from sulfur-containing analogs like thioethers .
Fluorophenyl Substituents : Dual 3-fluorophenyl groups are rare compared to single 4-fluorophenyl substitutions (e.g., ) or difluorophenyl motifs (). Fluorine enhances electronegativity and metabolic stability .
Acetamide Linkage : The acetamide moiety is common across analogs but varies in connectivity (e.g., sulfanyl acetamide in vs. direct attachment in the target compound).
Physicochemical and Crystallographic Properties
- Fluorine atoms balance lipophilicity .
- Crystallography : SHELX programs () are widely used for structural validation of similar compounds. For example, ’s imidazothiazole derivative was resolved via X-ray diffraction, revealing planar fluorophenyl rings critical for crystal packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
